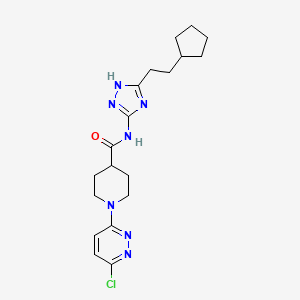

C19H26ClN7O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C19H26ClN7O , bekannt als Aminopurvalanol A , ist ein selektiver, zellgängiger und kompetitiver Inhibitor von cyclin-abhängigen Kinasen (CDKs). Diese Verbindung hat aufgrund ihrer Fähigkeit, wichtige Enzyme zu hemmen, die an der Zellzyklusregulation beteiligt sind, erhebliche Auswirkungen auf das Gebiet der Krebsforschung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Aminopurvalanol A kann durch einen mehrstufigen organischen Syntheseprozess hergestellt werden. Die Synthese umfasst typischerweise folgende Schritte:

Bildung des Purin-Kerns: Die Synthese beginnt mit dem Aufbau des Purin-Kerns, der durch eine Reihe von Kondensationsreaktionen unter Verwendung geeigneter Amine und Aldehyde erreicht wird.

Aminierung: Die Aminogruppe wird durch nucleophile Substitutionsreaktionen eingeführt, wobei häufig Ammoniak oder primäre Amine verwendet werden.

Endgültige Assemblierung: Der letzte Schritt beinhaltet die Kupplung des Purin-Kerns mit der Seitenkette, die die Isopropyl- und Butanolgruppen enthält, unter spezifischen Bedingungen, um die korrekte Stereochemie zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Aminopurvalanol A beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, die Verwendung von Großreaktoren und den Einsatz von Durchflussverfahren, um die Effizienz zu verbessern. Die Reinigung erfolgt typischerweise durch Kristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aminopurvalanol A durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Ammoniak, primäre Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Aminopurvalanol A, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

Aminopurvalanol A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von cyclin-abhängigen Kinasen zu untersuchen, die für die Zellzyklusregulation entscheidend sind.

Biologie: In der Zellbiologie wird Aminopurvalanol A verwendet, um die Mechanismen der Zellzykluskontrolle und Apoptose zu untersuchen.

Medizin: Es hat potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner Fähigkeit, CDKs zu hemmen, die in Krebszellen häufig dysreguliert sind.

Wirkmechanismus

Aminopurvalanol A entfaltet seine Wirkung durch kompetitive Hemmung von cyclin-abhängigen Kinasen. Es bindet an die ATP-Bindungsstelle dieser Enzyme und verhindert so die Phosphorylierung von Zielproteinen, die für den Fortschritt des Zellzyklus erforderlich sind. Diese Hemmung führt zu einem Zellzyklusarrest und kann in Krebszellen Apoptose induzieren. Die primären molekularen Ziele umfassen CDK1, CDK2 und CDK5, die an verschiedenen Phasen des Zellzyklus beteiligt sind .

Wirkmechanismus

Aminopurvalanol A exerts its effects by competitively inhibiting cyclin-dependent kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. The primary molecular targets include CDK1, CDK2, and CDK5, which are involved in different phases of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Aminopurvalanol A ist einzigartig aufgrund seiner hohen Selektivität und Potenz als CDK-Inhibitor. Ähnliche Verbindungen umfassen:

Purvalanol A: Ein weiterer CDK-Inhibitor mit einer ähnlichen Struktur, aber unterschiedlichen Seitenketten.

Roscovitin: Ein bekannter CDK-Inhibitor mit einem breiteren Wirkungsspektrum.

Flavopiridol: Ein älterer CDK-Inhibitor mit geringerer Selektivität im Vergleich zu Aminopurvalanol A.

Aminopurvalanol A zeichnet sich durch seine höhere Selektivität für CDKs und seine Fähigkeit aus, Zellen effektiv zu durchdringen, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Eigenschaften

Molekularformel |

C19H26ClN7O |

|---|---|

Molekulargewicht |

403.9 g/mol |

IUPAC-Name |

1-(6-chloropyridazin-3-yl)-N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C19H26ClN7O/c20-15-6-8-17(25-23-15)27-11-9-14(10-12-27)18(28)22-19-21-16(24-26-19)7-5-13-3-1-2-4-13/h6,8,13-14H,1-5,7,9-12H2,(H2,21,22,24,26,28) |

InChI-Schlüssel |

OVMCMMJPIVBWBY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)CCC2=NC(=NN2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10985973.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10985979.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B10986003.png)

![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B10986010.png)

![1-(6-chloropyridazin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10986015.png)

![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10986026.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10986032.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10986036.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B10986039.png)

![1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B10986057.png)